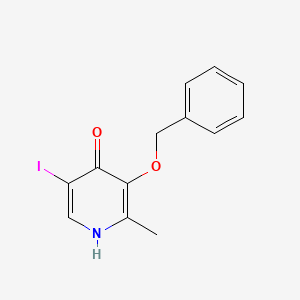

3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

CAS No.: 1198475-36-3

Cat. No.: VC3358970

Molecular Formula: C13H12INO2

Molecular Weight: 341.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1198475-36-3 |

|---|---|

| Molecular Formula | C13H12INO2 |

| Molecular Weight | 341.14 g/mol |

| IUPAC Name | 5-iodo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C13H12INO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) |

| Standard InChI Key | BQVRALHFEDYCJP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)C(=CN1)I)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1=C(C(=O)C(=CN1)I)OCC2=CC=CC=C2 |

Introduction

| Property | Predicted Value | Basis |

|---|---|---|

| Molecular Formula | C₁₃H₁₂INO₂ | Based on structure |

| Appearance | Crystalline solid | Based on related compounds |

| Solubility | Limited in water, soluble in organic solvents | Due to lipophilic substituents |

| Key Functional Groups | Benzyloxy, iodo, methyl, ketone | Structural analysis |

| Hydrogen Bonding Capacity | Donor via N-H, acceptor via C=O | Structural analysis |

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone typically involves multiple steps, beginning with appropriate precursors such as 2,3-dihydroxypyridine. Based on information available for similar compounds, the synthesis generally proceeds through the following key steps:

-

Protection of the 3-hydroxy group through O-benzylation

-

Introduction of the methyl group at position 2

-

Iodination at position 5

-

Additional modifications to achieve the desired substitution pattern

The selection of appropriate conditions for each step is critical to achieving good yields and minimizing side reactions, particularly given the potential for competing reactions at different positions of the pyridinone ring.

O-Benzylation Reactions

O-benzylation represents a crucial step in the synthesis of 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone. This reaction typically involves the treatment of 2,3-dihydroxypyridine with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base. The literature indicates that this O-benzylation can be readily achieved to prepare the corresponding benzyloxy derivative .

One important consideration in the O-benzylation step is regioselectivity, particularly when working with dihydroxypyridines. The relative reactivity of different hydroxyl groups can influence the outcome of the reaction, potentially requiring strategic protection and deprotection steps to achieve the desired substitution pattern.

Challenges in Alkylation Reactions

Research data indicates that significant challenges can arise during alkylation reactions of protected 3-alkoxy-2-pyridinones. As demonstrated in the literature, these reactions often involve competition between N-alkylation and O-alkylation, which can impact yield and purity of the desired product .

The following table summarizes results from alkylation studies on related compounds:

| Entry | Alcohol | Reagent | N-Alkylation Product (%) | O-Alkylation Product (%) |

|---|---|---|---|---|

| 1 | Allyl alcohol | PS-PPh₃ | 47 | 20 |

| 2 | 11-undecen-1-ol | PS-PPh₃ | 27 | 20 |

| 3 | 11-undecen-1-ol | PPh₃ | 26 | 51 |

These data demonstrate that the choice of reagent significantly impacts the regioselectivity of the alkylation reaction. When using triphenylphosphine instead of polymer-supported triphenylphosphine (PS-PPh₃), O-alkylation becomes the predominant pathway, with the O-alkylated product obtained in 51% yield compared to 26% for the N-alkylated product .

Structural Characteristics and Reactivity

Key Structural Features

3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone exhibits several important structural features that influence its chemical behavior and potential biological activities:

-

The pyridinone core provides a planar, aromatic system capable of participating in π-π stacking interactions

-

The benzyloxy group at position 3 introduces steric bulk and contributes to the compound's lipophilicity

-

The iodine atom at position 5 serves as a potential site for further functionalization through various cross-coupling reactions

-

The methyl group at position 2 influences the electronic distribution within the pyridinone ring

-

The N-H group can function as a hydrogen bond donor in interactions with biological targets

These structural elements collectively determine the compound's physicochemical properties and reactivity profile, making it valuable for various applications in medicinal chemistry.

Reactivity Profile

The reactivity of 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone is characterized by several key aspects:

Applications in Medicinal Chemistry

Biological Activities

Based on studies of related pyridinone derivatives, 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone may exhibit various biological activities that make it relevant for medicinal chemistry research. The related compound 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone has been investigated for several potential therapeutic applications:

-

Antimicrobial Properties: Pyridinone derivatives often exhibit activity against various bacterial and fungal pathogens, making them interesting candidates for antimicrobial drug development.

-

Anticancer Activity: Certain pyridinone compounds have demonstrated anticancer properties through inhibition of specific enzymes involved in cell proliferation and survival pathways.

-

Anti-inflammatory Effects: In vitro studies suggest that some pyridinone derivatives possess anti-inflammatory activities, potentially through modulation of inflammatory signaling pathways.

-

Neuroprotective Properties: Some compounds in this class have shown neuroprotective effects in preliminary studies, suggesting potential applications in neurodegenerative disorders.

Structure-Activity Relationships

The relationship between the structure of 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone and its biological activities provides valuable insights for medicinal chemistry. Several structural features are particularly significant:

-

The iodine atom at position 5 contributes to increased lipophilicity, potentially enhancing membrane permeability and bioavailability in biological systems.

-

The benzyloxy group at position 3 serves as a protecting group for the 3-hydroxy functionality, which can be important for certain biological activities, particularly metal chelation .

-

The unsubstituted N-H at position 1 provides a site for hydrogen bonding interactions with biological targets, which may differentiate its activity profile from N-substituted derivatives.

-

The methyl group at position 2 influences the electronic distribution in the pyridinone ring, potentially affecting its interactions with enzyme binding sites.

Mechanistic Insights

The mechanism of action for 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone in biological systems likely involves interactions with specific cellular targets. Based on studies of related compounds, several potential mechanisms have been proposed:

-

Enzyme Inhibition: Many pyridinone derivatives act as inhibitors of specific enzymes, disrupting cellular processes essential for pathogen survival or cancer cell proliferation.

-

Metal Chelation: After deprotection of the benzyloxy group, the resulting 3-hydroxy-2-pyridinone can function as a metal chelator, which may contribute to antimicrobial activity by sequestering essential metals from microbial pathogens .

-

Receptor Interactions: The structural features of the compound may enable specific interactions with cellular receptors, modulating signaling pathways involved in inflammation or neuronal function.

Research Applications and Development

Role in Drug Discovery

3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone serves as a valuable scaffold in drug discovery efforts. Its utility in this context stems from several key aspects:

-

Versatile Synthetic Handles: The presence of the iodine atom at position 5 and the potential for N-functionalization provide multiple sites for structural elaboration, enabling the creation of diverse compound libraries for biological screening.

-

Pharmacophore Elements: The compound contains multiple pharmacophore elements (aromatic ring, hydrogen bond donor/acceptor sites, lipophilic groups) that can engage in specific interactions with biological targets.

-

Building Block Potential: The compound can serve as an intermediate in the synthesis of more complex structures with enhanced or targeted biological activities.

-

Structural Optimization: The modular nature of the compound allows for systematic modification of individual structural elements to optimize properties such as potency, selectivity, and pharmacokinetics.

Current Research Trends

Current research involving pyridinone derivatives similar to 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone focuses on several promising areas:

-

Development of Metal Chelators: After deprotection of the benzyloxy group, 3-hydroxy-2-pyridinones can function as effective metal chelators, with applications in treating metal overload disorders and as antimicrobial agents .

-

Design of Enzyme Inhibitors: Structure-based design approaches are being employed to develop pyridinone-based inhibitors of specific enzymes implicated in various diseases.

-

Exploration of Novel Biological Activities: Systematic screening of pyridinone libraries against various biological targets continues to uncover new potential therapeutic applications.

-

Optimization of Synthetic Methods: Research efforts aim to develop more efficient and selective methods for the synthesis and functionalization of pyridinone derivatives, addressing challenges such as regioselectivity in alkylation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume